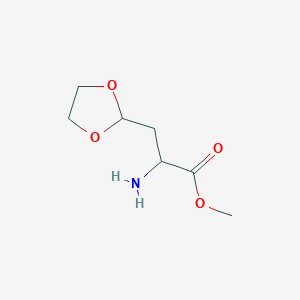

methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate

Description

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is a chiral amino acid derivative characterized by a methyl ester group at the carboxyl terminus, an amino group at the α-carbon, and a 1,3-dioxolane ring at the β-position. The dioxolane moiety, a five-membered cyclic ketal, confers unique steric and electronic properties, influencing solubility, stability, and reactivity. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules or chiral building blocks.

Properties

IUPAC Name |

methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-10-7(9)5(8)4-6-11-2-3-12-6/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJKLGQSXHLKCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1OCCO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-amino-3-(1,3-dioxolan-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or intermediate in metabolic studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The dioxolane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate, enabling comparative analysis of their properties and applications.

Methyl (2S)-2-Amino-3-(1H-Indol-3-yl)propanoate Hydrochloride

- Structure : Features an indole ring at the β-position instead of dioxolane.

- Synthesis : Prepared via esterification of tryptophan derivatives, as reported in prior literature .

- Applications : Used in peptide synthesis and as a fluorescent probe due to indole’s UV activity.

(S)-Methyl 2-Amino-3-(4-Nitrophenyl)propanoate

- Structure : Substituted with a nitroaryl group at the β-position.

- Synthesis : Derived via nitro group etherification and subsequent reduction .

- Properties : The electron-withdrawing nitro group reduces nucleophilicity at the β-carbon but increases oxidative stability.

- Applications: Intermediate in synthesizing aminophenyl derivatives for pharmaceuticals .

Methyl 2-(1,3-Dioxoisoindolin-2-yl)-3-Phenylpropanoate

- Structure : Contains a dioxoisoindolin (cyclic imide) instead of dioxolane.

- Properties: The imide group introduces hydrogen-bonding capacity, enhancing crystallinity (mp: 234–235°C) but reducing solubility in nonpolar solvents .

- Applications : Intermediate for isocoumarins with antimicrobial activity .

Methyl 2-Amino-3-(1-Methyl-1H-Imidazol-2-yl)propanoate Dihydrochloride

- Structure : Imidazole ring at the β-position.

- Properties : The basic imidazole nitrogen enables coordination with metal ions and participation in acid-base reactions, contrasting with the inert dioxolane oxygen .

- Applications: Potential use in metallodrugs or enzyme inhibitors.

Ethyl 3-Oxo-2-Phenyl-3-((1-Phenylethyl)amino)propanoate

- Structure: Lacks the α-amino group but includes a ketone and bulky aryl substituents.

- Properties : The ketone enhances electrophilicity at the β-carbon, enabling nucleophilic additions absent in the dioxolane analog .

- Applications : Studied for biological activities, including antimicrobial properties.

Comparative Data Table

Biological Activity

Methyl 2-amino-3-(1,3-dioxolan-2-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a dioxolane ring, which is known to enhance the compound's reactivity and stability. The presence of the amino group allows for hydrogen bonding with biological molecules, potentially influencing various biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The dioxolane ring can participate in diverse chemical interactions that modulate the activity of these biomolecules. This modulation can lead to various biological effects, such as antimicrobial and antifungal activities.

Biological Activity

Research has demonstrated that compounds containing 1,3-dioxolane structures exhibit a broad spectrum of biological activities. The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Case Studies

- Antimicrobial Activity : A study synthesized several derivatives of 1,3-dioxolanes and tested their antibacterial and antifungal properties. This compound demonstrated significant antibacterial activity against S. aureus and antifungal activity against C. albicans. The minimum inhibitory concentrations (MICs) were notably effective compared to standard antibiotics.

- Antiviral Evaluation : In another study focusing on dioxolane derivatives, this compound was evaluated for its ability to inhibit viral replication in human lymphocyte cells. The compound showed promising results against both HIV and HBV, suggesting its potential as a therapeutic agent in antiviral drug development.

Discussion

The biological activities associated with this compound underscore its potential applications in pharmacology. Its ability to interact with various biological targets positions it as a candidate for further investigation in drug development. The compound's structural features contribute to its reactivity and efficacy against microbial pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.